molecular formula C21H17N3O2S B3559472 3-amino-N-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B3559472
M. Wt: 375.4 g/mol
InChI Key: GNQFQWVTCVMDNC-UHFFFAOYSA-N
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Description

Thieno[2,3-b]pyridine is a type of organic compound that belongs to the class of heterocyclic compounds. These compounds contain a ring structure containing at least one sulfur atom and one nitrogen atom .


Synthesis Analysis

The synthesis of thieno[2,3-b]pyridine compounds often involves multicomponent reactions, which are reactions where three or more reactants combine to form a product .


Molecular Structure Analysis

The molecular structure of thieno[2,3-b]pyridine compounds is characterized by a fused ring system containing a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) and a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) .


Chemical Reactions Analysis

Thieno[2,3-b]pyridine compounds can undergo various chemical reactions, including oxidative dimerization . The exact reactions and their mechanisms can vary depending on the specific substituents attached to the thieno[2,3-b]pyridine core .


Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-b]pyridine compounds can vary depending on their specific structure. Factors that can influence these properties include the nature and position of substituents on the thieno[2,3-b]pyridine core .

Mechanism of Action

The mechanism of action of thieno[2,3-b]pyridine compounds can vary widely depending on their specific structure and the biological target. Some thieno[2,3-b]pyridine compounds have been investigated for their potential as kinase inhibitors .

Safety and Hazards

The safety and hazards associated with thieno[2,3-b]pyridine compounds can vary depending on their specific structure. It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

Thieno[2,3-b]pyridine compounds are a topic of ongoing research, and new synthetic methods and applications are continually being developed .

Properties

IUPAC Name

3-amino-N-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-26-15-9-7-14(8-10-15)23-20(25)19-18(22)16-11-12-17(24-21(16)27-19)13-5-3-2-4-6-13/h2-12H,22H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQFQWVTCVMDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-amino-N-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide
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3-amino-N-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide
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